molecular formula C10H12FNO2S B13455612 N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide

N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide

Cat. No.: B13455612
M. Wt: 229.27 g/mol
InChI Key: FNTBXZWGNAQEJZ-UHFFFAOYSA-N
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Description

N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide is a synthetic organic compound with a unique structure that includes a fluorobenzamide moiety

Properties

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

N-(ethyl-methyl-oxo-λ6-sulfanylidene)-4-fluorobenzamide

InChI

InChI=1S/C10H12FNO2S/c1-3-15(2,14)12-10(13)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3

InChI Key

FNTBXZWGNAQEJZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=NC(=O)C1=CC=C(C=C1)F)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethyl(methyl)oxo-lambda6-sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
  • ethyl 2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylate hydrobromide

Uniqueness

N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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